molecular formula C19H22ClN3O2 B12379015 NS2B/NS3-IN-3 hydrochloride

NS2B/NS3-IN-3 hydrochloride

Cat. No.: B12379015
M. Wt: 359.8 g/mol
InChI Key: ILKRKFAPUXCGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NS2B/NS3-IN-3 hydrochloride is a compound that has garnered significant interest in the field of antiviral research. It is primarily known for its inhibitory effects on the NS2B/NS3 protease, a crucial enzyme involved in the replication of flaviviruses such as dengue and Zika viruses . This compound is a promising candidate for the development of novel antiviral therapies, especially in regions where these viruses are endemic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS2B/NS3-IN-3 hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent conversion into the final product. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities to meet the demands of research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

NS2B/NS3-IN-3 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

NS2B/NS3-IN-3 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

NS2B/NS3-IN-3 hydrochloride exerts its effects by inhibiting the NS2B/NS3 protease, a serine protease essential for the replication of flaviviruses. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the production of new viral particles .

Comparison with Similar Compounds

Similar Compounds

  • NS2B/NS3-IN-1 hydrochloride
  • NS2B/NS3-IN-2 hydrochloride
  • NS2B/NS3-IN-4 hydrochloride

Uniqueness

NS2B/NS3-IN-3 hydrochloride stands out due to its high potency and selectivity for the NS2B/NS3 protease. Compared to similar compounds, it exhibits stronger inhibitory effects and better pharmacokinetic properties, making it a more promising candidate for therapeutic development .

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H21N3O2.ClH/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16;/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23);1H

InChI Key

ILKRKFAPUXCGDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.